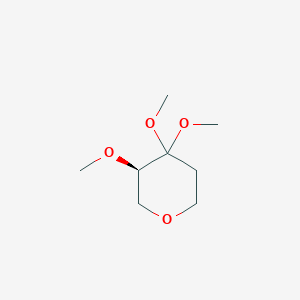

(R)-3,4,4-Trimethoxytetrahydro-2H-pyran

Description

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3R)-3,4,4-trimethoxyoxane |

InChI |

InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

ZJQDQFFQNQUHHT-SSDOTTSWSA-N |

Isomeric SMILES |

CO[C@@H]1COCCC1(OC)OC |

Canonical SMILES |

COC1COCCC1(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

A. Methoxy-Substituted Analogs

- (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol (): Contains two methoxy groups at the 4,4-positions and a hydroxylallyl substituent. The hydroxyl group introduces hydrogen-bonding capacity, enhancing water solubility relative to the fully methoxylated target .

- 4,4-Dimethoxy Derivatives (e.g., , compound 72):

- Substituted with a 4-methoxyphenyl group and a methyl group.

- Bulky aryl substituents increase steric hindrance, affecting ring conformation and reaction selectivity. For example, compound 72’s coupling constants in NMR (J = 9.5–10.5 Hz) suggest distinct axial-equatorial arrangements compared to smaller substituents .

B. Non-Methoxy Substituents

- 4-(2-Aminoethyl)tetrahydro-2H-pyran (CAS 65412-03-5, ): Features an aminoethyl group, introducing basicity (pKa ~10–11) and ionic interactions. Higher water solubility (Log S = -1.2) compared to methoxy analogs due to the amine’s protonation capability. However, BBB permeability is lower (BBB score = 0.55) than lipophilic methoxy derivatives .

C. Hydroxyl and Carboxylic Acid Derivatives

- (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol ():

- Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3, ):

- A carboxylic acid substituent introduces acidity (pKa ~4–5) and ionic character, enabling salt formation.

- Similarity score (0.93) to the target compound highlights structural overlap but divergent reactivity (e.g., participation in esterification vs. etherification) .

Preparation Methods

Epoxidation-Methylation Sequence

A widely cited method involves a two-step process starting from 4-methoxy-3,6-dihydro-2H-pyran (Figure 1):

Step 1: Epoxidation

-

Reagents : m-Chloroperbenzoic acid (mCPBA) in methanol.

-

Conditions : 0°C for 5 hours.

-

Outcome : Forms 4,4-dimethoxytetrahydro-2H-pyran-3-ol via epoxide intermediate.

Step 2: Methylation

Reaction Scheme:

Limitations :

-

Produces racemic mixture.

-

Requires resolution for enantiopure (R)-isomer.

Enzymatic Kinetic Resolution

To obtain the (R)-enantiomer, enzymatic resolution of intermediates is employed, inspired by methods for related dihydropyrans:

Substrate : Racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran .

Enzyme : Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.6) with acetone.

Conditions :

-

Extended reaction time (4 days) with incremental PPL addition.

-

Yields (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran in >99% enantiomeric excess (ee).

Subsequent Steps :

-

Hydrolysis of the acetate group with KOH.

-

Oxidation of the resulting alcohol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde .

-

Adaptation of this pathway could enable access to (R)-3,4,4-trimethoxytetrahydro-2H-pyran via methylation.

Optimization and Challenges

Racemate Resolution Techniques

Yield Comparison of Methylation Methods

| Entry | Base | Methylating Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | MeI | THF | 68 |

| 2 | K₂CO₃ | (CH₃O)₂SO₂ | DMF | 54 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3,4,4-Trimethoxytetrahydro-2H-pyran, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis often involves cyclization of substituted diols or epoxides under acidic or catalytic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., copper(II)–bisphosphine systems) are employed to favor the (R)-configuration. Diastereoselectivity can be optimized by adjusting reaction temperature and solvent polarity . NMR and MS are critical for confirming stereochemistry and purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies stereochemical assignments, while mass spectrometry (EI/CI) confirms molecular weight. Coupling constants in NMR (e.g., -values) help distinguish diastereomers. Purity is assessed via HPLC with chiral stationary phases or GC-MS for volatile derivatives .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer : The compound is classified under GHS Category 1 for severe eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of via hazardous waste protocols. Storage requires airtight containers in cool, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be optimized using computational modeling?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal catalysts (e.g., chiral copper complexes). Retrosynthetic AI tools (e.g., Template_relevance models) propose feasible routes by analyzing reaction databases, prioritizing steps with high stereoselectivity and yield .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, isotopic labeling or tandem MS/MS clarifies fragmentation pathways. Comparative analysis with known analogs in databases (e.g., PubChem) aids in structural confirmation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation products via LC-MS. Acidic conditions may hydrolyze methoxy groups, while basic conditions could open the pyran ring. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life for in vivo studies .

Q. What role does this compound play in structure-activity relationship (SAR) studies for glycosidase inhibitors?

- Methodological Answer : The methoxy groups enhance lipophilicity and binding to enzyme active sites. Modifications at the 2-position (e.g., introducing aryl groups) are tested for inhibitory potency using kinetic assays (IC₅₀ measurements). Molecular docking simulations guide rational design of analogs with improved affinity .

Data Analysis and Experimental Design

Q. How should researchers address low yields in scale-up synthesis of this compound?

- Methodological Answer : Conduct DoE (Design of Experiments) to optimize catalyst loading, solvent volume, and reaction time. Continuous flow reactors improve heat/mass transfer compared to batch processes. Impurity profiling via LC-MS identifies side reactions (e.g., over-oxidation) for mitigation .

Q. What analytical techniques differentiate between (R)- and (S)-enantiomers in complex mixtures?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) separates enantiomers. Polarimetry or circular dichroism (CD) provides optical activity data. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) offers definitive stereochemical proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.